![molecular formula C19H19NO3 B6622957 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, also known as MPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process that involves several steps, and it has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have neuroprotective effects, which may be related to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain neurotransmitters in the brain. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit certain enzymes that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in lab experiments is its potential as a novel therapeutic agent for the treatment of cancer and neurological disorders. However, there are also several limitations to using 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in lab experiments, including its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, including further studies on its mechanism of action, potential side effects, and optimal dosage and administration methods. In addition, there is a need for further research on the potential applications of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, which would make it more accessible for use in scientific research.
合成方法
The synthesis of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with methyl chloroformate to form the intermediate methyl 4-aminobenzoate. The intermediate is then reacted with 1-phenylcyclopropanecarbonyl chloride to form the key intermediate, which is then methylated using dimethyl sulfate to form 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid.
科学研究应用
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have anti-tumor properties. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[[methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20(13-14-7-9-15(10-8-14)17(21)22)18(23)19(11-12-19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISSTQZCFSSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

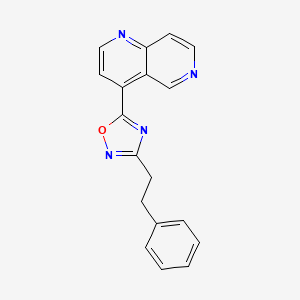
![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
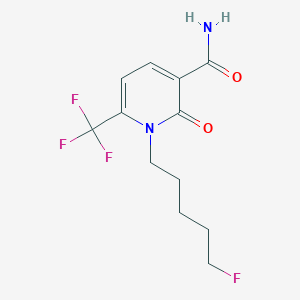
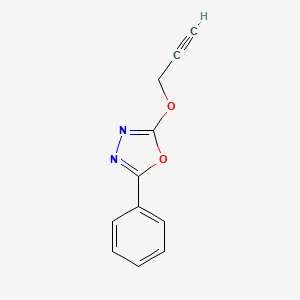
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
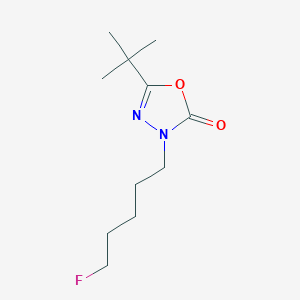
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
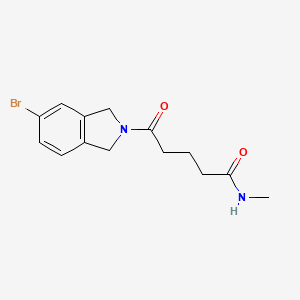
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)